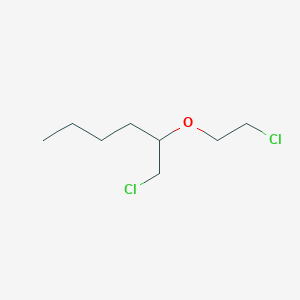
1-Chloro-2-(2-chloroethoxy)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(2-chloroethoxy)hexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of chlorine atoms attached to an alkyl chain, which also contains an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-(2-chloroethoxy)hexane can be synthesized through the reaction of 1-chlorohexane with 2-chloroethanol in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the ether linkage between the two reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Solvents and catalysts may be used to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(2-chloroethoxy)hexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or ethers.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Alcohols, ethers, and other substituted products.
Elimination Reactions: Alkenes.
Oxidation and Reduction: Various oxidized or reduced derivatives.
Scientific Research Applications
1-Chloro-2-(2-chloroethoxy)hexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chloroethoxy groups into molecules.
Biology: The compound can be used to study the effects of alkyl halides on biological systems.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-(2-chloroethoxy)hexane involves its reactivity as an alkyl halide. The chlorine atoms can act as leaving groups, allowing the compound to participate in nucleophilic substitution and elimination reactions. These reactions can lead to the formation of various products, depending on the conditions and reagents used . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophiles or bases interacting with the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Chloro-2-(2-chloroethoxy)hexane is unique due to its specific structure, which includes both chloro and ethoxy groups. This combination allows it to undergo a variety of chemical reactions, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
84761-11-5 |
|---|---|
Molecular Formula |
C8H16Cl2O |
Molecular Weight |
199.11 g/mol |
IUPAC Name |
1-chloro-2-(2-chloroethoxy)hexane |
InChI |
InChI=1S/C8H16Cl2O/c1-2-3-4-8(7-10)11-6-5-9/h8H,2-7H2,1H3 |
InChI Key |
DRUJNEJGBFWQME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCl)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















